Cas no 1421509-07-0 (N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide)

N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide
- Ethanediamide, N1-[2-(2,3-dihydro-5-benzofuranyl)-2-hydroxyethyl]-N2-(phenylmethyl)-
- 1421509-07-0
- N'-BENZYL-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]ETHANEDIAMIDE
- AKOS024555531
- N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
- VU0548120-1
- F6414-0354
- N-benzyl-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
-
- Inchi: 1S/C19H20N2O4/c22-16(14-6-7-17-15(10-14)8-9-25-17)12-21-19(24)18(23)20-11-13-4-2-1-3-5-13/h1-7,10,16,22H,8-9,11-12H2,(H,20,23)(H,21,24)
- InChI Key: XFZBSTUCJSURBI-UHFFFAOYSA-N
- SMILES: C(NCC(C1=CC=C2OCCC2=C1)O)(=O)C(NCC1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 340.14230712g/mol
- Monoisotopic Mass: 340.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 87.7Ų
N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-0354-25mg |
N'-benzyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide |
1421509-07-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6414-0354-30mg |
N'-benzyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide |
1421509-07-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6414-0354-5mg |
N'-benzyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide |
1421509-07-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-0354-15mg |
N'-benzyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide |
1421509-07-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6414-0354-50mg |
N'-benzyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide |
1421509-07-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6414-0354-5μmol |
N'-benzyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide |
1421509-07-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-0354-2μmol |
N'-benzyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide |
1421509-07-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6414-0354-3mg |
N'-benzyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide |
1421509-07-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-0354-100mg |
N'-benzyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide |
1421509-07-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6414-0354-10μmol |
N'-benzyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide |
1421509-07-0 | 10μmol |
$69.0 | 2023-09-09 |
N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide Related Literature
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
4. Back matter
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
Additional information on N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide
N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide (CAS No. 1421509-07-0): A Comprehensive Overview
N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide (CAS No. 1421509-07-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting neurological and cardiovascular disorders.
The molecular structure of N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide is composed of a benzofuran moiety, a benzyl group, and a hydroxyethylamine unit. The benzofuran ring, a six-membered heterocyclic compound with a fused benzene ring, imparts significant aromatic stability and bioactivity to the molecule. The presence of the hydroxyethylamine group further enhances its solubility and reactivity, making it an attractive candidate for drug design and development.
Recent studies have highlighted the pharmacological properties of N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide. One notable area of research is its potential as an inhibitor of specific enzymes involved in neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. The inhibition of MAO-B can lead to increased levels of dopamine in the brain, potentially slowing the progression of the disease.
Additionally, N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide has shown promise in cardiovascular research. A preclinical study conducted by researchers at the University of California found that this compound exhibits potent anti-inflammatory and vasodilatory effects. These properties make it a potential therapeutic agent for conditions such as hypertension and atherosclerosis. The mechanism of action is believed to involve the modulation of nitric oxide (NO) production and the inhibition of pro-inflammatory cytokines.
The synthesis of N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide has been extensively studied to optimize its yield and purity. A common synthetic route involves the reaction of 2-(2,3-dihydrobenzofuran-5-yl)acetaldehyde with N-benzylethylenediamine followed by reduction with sodium borohydride. This method provides a high yield and purity, making it suitable for large-scale production in pharmaceutical settings.
In terms of safety and toxicity, preliminary studies have indicated that N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects. Preclinical trials have shown that this compound is well-tolerated in animal models, with no significant adverse effects observed at relevant concentrations.
The future prospects for N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide are promising. Ongoing clinical trials are evaluating its efficacy and safety in human subjects for various indications. These trials are expected to provide valuable insights into its therapeutic potential and guide its development as a novel drug candidate.
In conclusion, N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide (CAS No. 1421509-07-0) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique molecular structure and pharmacological properties make it a promising candidate for the treatment of neurodegenerative diseases and cardiovascular disorders. Continued research and development will likely uncover additional applications and optimize its therapeutic potential.
1421509-07-0 (N'-benzyl-N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylethanediamide) Related Products
- 186129-25-9(1-methyl-1H-indole-5-carboxylic acid)
- 128800-36-2(Methyl 2-chloro-4,6-difluorobenzoate)
- 2228976-06-3(2-chloro-1-(7-chloroquinolin-8-yl)ethan-1-ol)
- 2138509-92-7(3-cyclopentyl-1-(1-oxo-1lambda6-thiomorpholin-1-ylidene)urea)
- 1361650-40-9(2-Chloro-4-(2,3,5-trichlorophenyl)-3-(trifluoromethyl)pyridine)
- 2018051-31-3(2-Propynoic acid, 3-bicyclo[4.1.0]hept-3-yl-, methyl ester)
- 52551-21-0(4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine)
- 2416223-31-7(methyl 2-fluoro-2-(1s,3s)-3-aminocyclobutylacetate)
- 2418695-65-3(4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylmorpholine)
- 37052-78-1(5-Methoxy-2-benzimidazolethiol)




